molecular formula C17H11F3N2O5 B2920519 Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate CAS No. 866050-65-9

Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate

Cat. No.: B2920519
CAS No.: 866050-65-9
M. Wt: 380.279
InChI Key: OIKKMICQELNSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic framework, combining a benzodioxolo[5,6-c] moiety fused to a [2,7]naphthyridine core. Key structural elements include:

  • A methyl ester group at position 5.
  • A 4-oxo group in the dihydronaphthyridine ring.
  • A 2,2,2-trifluoroethyl substituent at position 3.

The trifluoroethyl group introduces significant electronegativity and lipophilicity, which may influence bioavailability and target binding.

Properties

IUPAC Name

methyl 4-oxo-3-(2,2,2-trifluoroethyl)-[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O5/c1-25-16(24)14-13-8(2-3-22(15(13)23)6-17(18,19)20)9-4-11-12(27-7-26-11)5-10(9)21-14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKKMICQELNSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC3=C(C=C2C4=C1C(=O)N(C=C4)CC(F)(F)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate (CAS No. 866050-65-9) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and possible therapeutic applications based on recent studies.

  • Molecular Formula : C17H11F3N2O5
  • Molecular Weight : 380.27 g/mol
  • Purity : ≥ 98% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. This compound has shown promising results against various bacterial strains. For example:

  • Activity against Gram-positive and Gram-negative bacteria : The compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin and gemifloxacin. In vivo tests indicated an ED50 value of approximately 21.27 mg/kg against Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of naphthyridine derivatives have been extensively documented. The compound's ability to induce apoptosis in cancer cells has been observed in several studies:

  • Mechanism of Action : It is suggested that these compounds may inhibit key regulatory pathways involved in cell proliferation and survival. For instance, certain derivatives have been shown to cause G2/M cell cycle arrest in breast cancer cell lines .
  • Efficacy : Compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines including prostate and breast cancers .

Other Pharmacological Activities

The compound may also exhibit:

  • Anti-inflammatory effects : Similar naphthyridine derivatives have been linked to reduced inflammation markers in various models.
  • Neuroprotective effects : Some studies suggest potential benefits in neurological disorders such as Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the naphthyridine scaffold can significantly enhance its pharmacological properties:

  • Fluorination : The introduction of trifluoroethyl groups has been associated with improved lipophilicity and bioavailability .
  • Substituents : Variations in substituents at specific positions on the naphthyridine ring can lead to enhanced antibacterial and anticancer activities .

Case Studies and Research Findings

Several studies have documented the biological effects of naphthyridine derivatives:

  • Antibacterial Study : A study demonstrated that a related naphthyridine derivative exhibited an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics against E. coli and S. aureus .
    CompoundMIC (mg/mL)MBC (mg/mL)
    Methyl Naphthyridine Derivative0.004–0.030.008–0.06
  • Anticancer Activity : In vitro assays showed that specific derivatives induced apoptosis in MCF-7 breast cancer cells with IC50 values comparable to doxorubicin .

Comparison with Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate Benzodioxolo-naphthyridine Trifluoroethyl, methyl ester, oxo Not provided Inferred N/A
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Dihydropyridine Phenyl, thiophene, tosyl, methyl ester Not provided Inferred
2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate 1,6-Naphthyridine Cyanoethyl ester, methoxyphenyl, dimethyl C22H20N4O4 404.42

Key Observations :

  • The target compound's benzodioxolo-naphthyridine core is distinct from the dihydropyridine () and 1,6-naphthyridine () frameworks, suggesting differences in electronic conjugation and steric bulk.
  • The trifluoroethyl group in the target compound contrasts with substituents like phenyl () or cyanoethyl (), which may alter solubility and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Data for Analogs
Compound Name Melting Point (°C) Solubility Chromatographic Behavior NMR Data (Key Shifts) Reference
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 152–159 Moderate (THF) High enantioselectivity 1H NMR: δ 7.2–7.5 (aromatic); 13C NMR: δ 170 (ester)
2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate Not reported Inferred Not reported Not reported

Key Observations :

  • The target compound’s trifluoroethyl group would likely reduce solubility in polar solvents compared to non-fluorinated analogs.
  • Enantioselectivity observed in dihydropyridine derivatives () suggests that the target compound’s stereochemistry (if present) could significantly impact its chromatographic behavior and biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.